molecular formula C13H7BrOS B1585316 2-bromo-9H-thioxanthen-9-one CAS No. 20077-10-5

2-bromo-9H-thioxanthen-9-one

Cat. No. B1585316
CAS RN: 20077-10-5
M. Wt: 291.16 g/mol
InChI Key: XOYDXFFMXDJBQU-UHFFFAOYSA-N
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Description

“2-bromo-9H-thioxanthen-9-one” is a chemical compound with the CAS Number: 20077-10-5 . It has a molecular weight of 291.17 and its IUPAC name is 2-bromo-9H-thioxanthen-9-one . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-bromo-9H-thioxanthen-9-one” is 1S/C13H7BrOS/c14-8-5-6-12-10 (7-8)13 (15)9-3-1-2-4-11 (9)16-12/h1-7H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-bromo-9H-thioxanthen-9-one” is a solid at 20 degrees Celsius . It has a molecular weight of 291.16 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Amine Derivatives : 9H-Thioxanthen-9-ones, including 2-bromo-9H-thioxanthen-9-one, are pivotal in synthesizing biologically active compounds. The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, which have significant medicinal implications, has been explored (Javaheri et al., 2016).

Chemical Reactions and Modifications

  • Electrochemical Detection in DNA Duplexes : 2-bromo-9H-thioxanthen-9-one derivatives have been utilized for electrochemical detection of DNA duplexes, demonstrating its role in biochemical analysis and potential applications in molecular biology (Shundrin et al., 2020).

Photophysical and Photochemical Properties

  • Photophysical Properties in Solvents : The spectral and photophysical properties of thioxanthone (including 2-bromo-9H-thioxanthen-9-one) have been studied in various solvents. These studies are crucial for understanding its behavior in different chemical environments, impacting its application in photochemistry and related fields (Krystkowiak et al., 2006).

Photoinitiator Development

  • Visible Photoinitiators for Radical Polymerization : Derivatives of 2-bromo-9H-thioxanthen-9-one have been synthesized and studied for their potential as visible light photoinitiators. This application is particularly relevant in the field of polymer chemistry, especially in radical polymerization processes (Wu et al., 2014).

Crystal and Molecular Structure Analysis

  • Intermolecular Interactions in Derivatives : Studies have been conducted on the crystal diversity of 9H-thioxanthen-9-one derivatives to understand the influence of different substituents on supramolecular motifs. This research is vital for applications in crystallography and material science (Jacob et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thioxanthen-9-one, a related compound, is used as a reagent and a starting material for the synthesis of other compounds, such as Metixene Hydrochloride . It also has the ability to participate in reactions with metal complexes . This suggests potential future directions for the use of “2-bromo-9H-thioxanthen-9-one” in similar applications.

properties

IUPAC Name

2-bromothioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYDXFFMXDJBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312323
Record name 2-Bromo-10-thiaxanthenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-9H-thioxanthen-9-one

CAS RN

20077-10-5
Record name 2-bromo-9H-thioxanthen-9-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-10-thiaxanthenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Wang, Y Li, X Cai, D Chen, G Xie, KK Liu… - … applied materials & …, 2016 - ACS Publications
Thioxanthone derivatives consisting of undecorated carbazole as an electron donor and thioxanthone (TXO) or 9H-thioxanthen-9-one-S,S-dioxide (SOXO) as an electron acceptor in a …
Number of citations: 93 pubs.acs.org
J Smirnova, D Wöll, W Pfleiderer… - Helvetica chimica …, 2005 - Wiley Online Library
… Coupling of 5 with 2bromo-9H-thioxanthen-9-one (6) under classical Sonogashira conditions [18] provided the desired protecting group 2 in 31% yield. The caged thymidine 7 was …
Number of citations: 40 onlinelibrary.wiley.com
BH Drummond, GC Hoover, AJ Gillett, N Aizawa… - pstorage-acs-6854636.s3 …
… 2-bromo-9H-thioxanthen-9-one (TXO-Br) 14 mL of bromobenzene was added to 200 mL of … 1H NMR (top) and 13C NMR (bottom) of 2-bromo-9H-thioxanthen-9-one 10-oxide (400 mHz…
R Nazir, E Balčiu̅nas, D Buczyńska… - …, 2015 - ACS Publications
… The following compounds were synthesized following literature procedures: 2-bromo-9H-thioxanthen-9-one (1), (22) 4-ethynyl-N,N-dihexylaniline (3), (23) and 2,7-dibromo-9H-…
Number of citations: 47 pubs.acs.org
S Macionis, D Gudeika, D Volyniuk… - ACS applied …, 2023 - ACS Publications
… Buchwald–Hartwig coupling reactions from 2-bromo-9H-thioxanthen-9-one and the respective donor. … The intermediate compound 2-bromo-9H-thioxanthen-9-one (1) was prepared by …
Number of citations: 7 pubs.acs.org
Y Li, Z Wang, X Cai, K Liu, J Dong, S Chang, SJ Su - Dyes and Pigments, 2019 - Elsevier
… 2,7-Dibromo-9H-thioxanthen-9-one (1) and 2-bromo-9H-thioxanthen-9-one (6) were synthesized according to literature [22]; 2,7-dicabazole-9H-thioxanthen-9-one (2) and 2-cabazole-…
Number of citations: 11 www.sciencedirect.com
EJ Kang, YG Lee, JH Choi - Dyes and Pigments, 2022 - Elsevier
Eight dyes were synthesized to connect carbazole or naphthalimidinyl groups with a thioxanthone central ring utilizing an acetylene bond. In this series of fluorescent dyes, a nitrogen …
Number of citations: 3 www.sciencedirect.com
S Xu, B Liu - 2021 - researchsquare.com
… -9,10-dione, 2-(4bromophenyl)-4,6-diphenyl-1,3,5-triazine, 1-methylphenothiazine, dibromobenzophenone, 2,8dibromodibenzothiophene, 2-bromo-9H-thioxanthen-9-one 10,10-dioxide…
Number of citations: 3 www.researchsquare.com
S Xu, B Liu - Journal of the American Chemical Society, 2022 - ACS Publications
… -9,10-dione, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, 1-methylphenothiazine, dibromobenzophenone, 2,8-dibromodibenzothiophene, 2-bromo-9H-thioxanthen-9-one 10,10-…
Number of citations: 6 pubs.acs.org
GC Hoover - 2021 - search.proquest.com
In this thesis, I describe efforts to design chalcogen-containing organic materials for optical and electronic applications. Chapter 1 introduces how the substitution of heavy chalcogens in …
Number of citations: 3 search.proquest.com

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